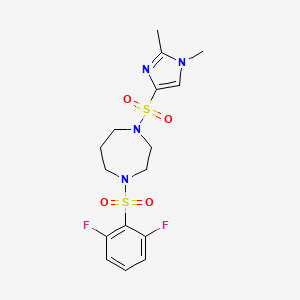
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely show the cyclohexyl group, the ethoxyphenyl group, and the two amide groups connected in the manner suggested by the name of the compound. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide groups. Amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific functional groups present in the molecule .科学的研究の応用
Chemoselective Acetylation and Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate for antimalarial drugs, showcases the importance of precise acetylation techniques in drug synthesis. Utilizing immobilized lipase as a catalyst, this process emphasizes the role of such compounds in synthesizing medically significant molecules with potential applications extending beyond antimalarial therapy to encompass a broad range of pharmacological developments (Magadum & Yadav, 2018).
Enzyme Inhibition for Antidiabetic Applications
2-(4-methoxyphenyl)ethyl acetamide derivatives were synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating significant potential as antidiabetic agents. This research underlines the compound's versatility in addressing enzyme targets critical for metabolic disorders, hinting at broader applications in treating diseases through enzyme inhibition (Saxena et al., 2009).
Pharmacological and Toxicological Potentials
Studies on arylcyclohexylamines, including methoxetamine and its analogs, as high-affinity ligands for the glutamate NMDA receptor, highlight the significance of structural analogs in understanding the pharmacological and toxicological profiles of drugs. This research contributes to knowledge on how modifications of chemical structures can alter drug interaction with biological targets, offering insights into the design of safer and more effective therapeutic agents (Roth et al., 2013).
Environmental and Metabolic Considerations
The metabolism of chloroacetamide herbicides and their conversion in human and rat liver microsomes provide a critical understanding of environmental and health implications associated with chemical exposure. This research is pivotal for developing strategies to mitigate the adverse effects of herbicides on health and the environment, showcasing the need for safer chemical practices and the potential of certain acetamide derivatives in environmental detoxification processes (Coleman et al., 2000).
Novel Synthetic Pathways and Drug Metabolism
The synthesis of novel acetamide derivatives for potential cytotoxic and anti-inflammatory applications illustrates the compound's role in creating new therapeutic agents. By exploring new synthetic pathways, researchers can develop drugs with improved efficacy and reduced side effects, highlighting the compound's contribution to advancing pharmaceutical sciences (Rani et al., 2016).
将来の方向性
The potential applications and future directions for this compound would likely depend on its specific physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
特性
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-15-10-8-14(9-11-15)19-16(20)12-18-17(21)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMAJKNQWRBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

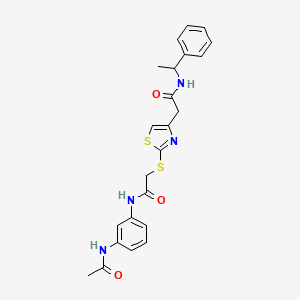


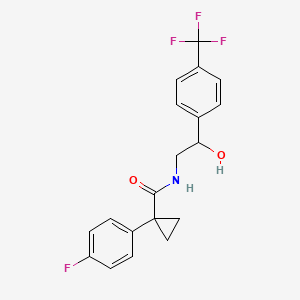



![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469589.png)
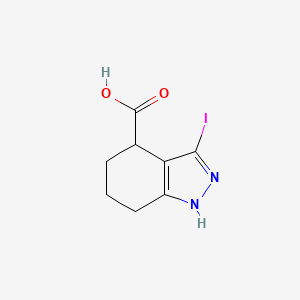
![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)
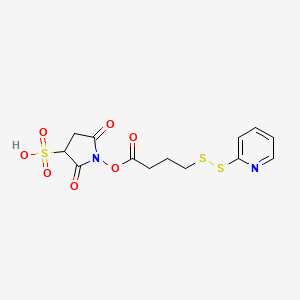
![1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone](/img/structure/B2469594.png)
